3-Aminopropanamide hydrochloride
Description
3-Aminopropanamide hydrochloride (CAS 64017-81-8, molecular formula C₃H₉ClN₂O, molecular weight 124.57 g/mol) is a hydrochloride salt of 3-aminopropanamide. It is a key intermediate in the acrylamide pathway, formed via enzymatic decarboxylation of asparagine in food systems . This compound is commercially available in high purity (≥95%) and is utilized in biochemical research, particularly in studies related to acrylamide formation and mitigation strategies in processed foods .
Properties
IUPAC Name |
3-aminopropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJMOQGABUOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623543 | |
| Record name | beta-Alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64017-81-8 | |
| Record name | beta-Alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopropanamide hydrochloride can be synthesized through several methods. One common method involves the reaction of acrylonitrile with ammonia in the presence of a solvent such as diphenylamine and tert-butanol at elevated temperatures and pressures. This reaction produces β-aminopropionitrile, which is then hydrolyzed with sodium hydroxide to form β-aminopropionic acid. Finally, the β-aminopropionic acid is acidified with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions include various amides, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aminopropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Aminopropanamide hydrochloride involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors and enzymes, modulating their activity and influencing biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Derivatives with Modified Substituents
3-Amino-N-butyl-N-methylpropanamide Hydrochloride
- Structure : Features a butyl and methyl group on the amide nitrogen.
- Formula : C₈H₁₉ClN₂O.
- Key Properties : Increased hydrophobicity due to alkyl substituents, enhancing membrane permeability for pharmaceutical applications .
Methyl 3-Amino-2-phenylpropanoate Hydrochloride
- Structure : Contains a phenyl group and ester functionality.
- Formula: C₁₀H₁₄ClNO₂.
- Applications : Used as a chiral building block in drug synthesis due to its stereochemical flexibility .
3-Amino-2-[(3-Fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride
Functional Group Variations
(R)-3-Amino-3-phenylpropionic Acid Hydrochloride
- Structure : Replaces the amide with a carboxylic acid group and introduces a chiral center.
- Formula: C₉H₁₂ClNO₂.
- Applications : Used in peptide synthesis and as a precursor for β-homophenylalanine derivatives .
Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride)
Comparative Data Table
Biological Activity
3-Aminopropanamide hydrochloride, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₃H₈ClN
- Molecular Weight : 91.55 g/mol
- Functional Groups : Primary amine, amide
The presence of the amine and amide functional groups contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can lead to modulation of metabolic pathways and influence physiological responses.
- Enzyme Interaction : The compound may form covalent bonds with nucleophilic sites on proteins, altering their activity and potentially impacting biochemical pathways involved in disease processes.
- Receptor Binding : Research indicates that this compound may interact with specific receptors, suggesting its potential role in medicinal chemistry.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties. It has been studied for its effects on non-small cell lung cancer (NSCLC) cells, where it acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR). This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a novel antimicrobial agent.
- Cancer Treatment : In vitro studies on NSCLC cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through activation of caspase pathways, demonstrating its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminopropanamide | Amine group attached to propanamide | Lacks allyl substitution; simpler structure |
| N,N-Diallyl-3-aminopropanamide | Two allyl groups attached | Enhanced reactivity due to multiple allyl groups |
| Allylamine | Simple amine with an allyl group | No amide functionality; primarily used as a building block |
This compound stands out due to its combination of both amine and amide functionalities, providing unique reactivity and biological properties not found in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
